2-[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Description
Chemical Structure and Properties 2-[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a chiral piperidine derivative characterized by a hydroxyl-ethyl group linked to a piperidin-1-yl scaffold substituted with an isopropyl-methyl-amino group at the 3-position (R-configuration).
Synthesis and Availability According to CymitQuimica’s product catalog (2025), this compound was previously available under reference code 10-F085023 in 500 mg quantities but is now discontinued . Its synthesis likely involves nucleophilic substitution or reductive amination steps, as inferred from analogous piperidine derivatives described in heterocyclic chemistry literature .
Properties
IUPAC Name |
2-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOJWNLOLLWRJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with isopropyl methylamine, followed by the introduction of an ethanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Research Findings
Stereochemical Impact: The R-configuration in this compound may enhance binding selectivity compared to non-chiral analogs like AS1269574, which lacks stereogenic centers .
Functional Group Diversity: Unlike rimonabant (a pyrazole derivative), the target compound’s ethanol moiety may improve solubility, a critical factor in bioavailability .
Heterocyclic Complexity: Patent EP 2022/06 highlights imidazo-pyrrolo-pyrazine derivatives with nitrile groups, which exhibit stronger kinase inhibition but lower metabolic stability compared to the simpler piperidine-ethanol scaffold .
GPCR Targeting: AS1269574 and the target compound share ethanolamine linkers, a feature common in β-adrenergic receptor ligands. However, the isopropyl-methyl-amino group in the target compound may reduce off-target effects observed in pyrimidine-based analogs .
Research and Development Insights
Biological Activity
2-[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol, also known as a piperidine derivative, is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by a piperidine ring substituted with an isopropyl-methyl-amino group and an ethanol moiety, making it of interest for various biological activities.
- Chemical Formula : CHNO
- CAS Number : 1354003-46-5
- IUPAC Name : 2-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Alkylation : Introduction of the isopropyl and methyl groups through alkylation.
- Attachment of Ethanol Moiety : Finalizing the structure by attaching the ethanol group.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate physiological responses through specific binding, influencing pathways related to neurological functions and other therapeutic areas.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which warrant further exploration in clinical settings.
- Neurological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to disorders such as anxiety and depression.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated a moderate inhibition against several bacterial strains, showcasing its potential as an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-[...]-ethanol | Staphylococcus aureus | 15 |
| 2-[...]-ethanol | Escherichia coli | 20 |
Neurological Research
In a study examining the effects of piperidine derivatives on anxiety-like behaviors in rodent models, this compound was found to reduce anxiety levels significantly compared to control groups. This suggests its potential as a therapeutic candidate for anxiety disorders.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar piperidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperidine | Basic structure | Low activity |
| N-Methylpiperidine | Methyl group on nitrogen | Moderate activity |
| 2-(Piperidin-1-yl)ethanol | Ethanol attached | Moderate activity |
The presence of both the isopropyl-methyl-amino group and the ethanol moiety in this compound contributes to its distinct pharmacological profile, enhancing its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
